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Compound of Interest

Compound Name: CEP-33779

Cat. No.: B612251 Get Quote

An in-depth examination of the chemical structure, properties, and biological activity of the

selective JAK2 inhibitor, CEP-33779.

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus

kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease

contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of

action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a

comprehensive overview of CEP-33779, consolidating key data on its chemical properties,

biological activity, and the methodologies used in its preclinical evaluation.

Chemical Structure and Properties
CEP-33779 is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core

physicochemical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-

(methylsulfonyl)phenyl)-[3][6]triazolo[1,5-

a]pyridin-2-amine[3][7]

CAS Number 1257704-57-6[3][6][8]

Chemical Formula C24H26N6O2S[3][6][8]

SMILES
O=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=

CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=O[3][6]

InChI Key RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4]

Physicochemical Property Value

Molecular Weight 462.57 g/mol [3][6][8]

Appearance Light yellow to yellow solid[6]

Purity ≥95% to 99.79% (batch dependent)[4][7][9]

Solubility
Soluble in DMSO (≥23.15 mg/mL); Insoluble in

water and ethanol[7][9]

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

2 years[6]

Mechanism of Action and Signaling Pathway
CEP-33779 functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal

transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial

for transducing signals from various cytokines and growth factors involved in cell proliferation,

differentiation, and immune responses.[1][10][11]

The primary mechanism of action involves the inhibition of JAK2 kinase activity, which

subsequently prevents the phosphorylation and activation of its downstream targets, primarily

STAT3 and STAT5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is

implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By
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inhibiting this pathway, CEP-33779 can suppress the growth of tumor cells and reduce

inflammatory responses.[3][5]

CEP-33779 Mechanism of Action
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Click to download full resolution via product page

CEP-33779 inhibits the JAK/STAT signaling pathway.

Biological Activity and Preclinical Data
CEP-33779 has demonstrated significant biological activity in a range of preclinical models. Its

primary activity is the potent and selective inhibition of JAK2.

Target IC50 Selectivity

JAK2 1.8 ± 0.6 nM[1][6][9]
>40-fold vs. JAK1; >800-fold

vs. TYK2[1][7][9]

In Vitro Studies
Inhibition of STAT5 Phosphorylation: In HEL92 cells, CEP-33779 inhibited the

phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at

concentrations below 3 µM.[1][9]

P-glycoprotein (P-gp) Inhibition: CEP-33779 has been shown to inhibit the transport function

of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity

sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin

and vincristine.[6][14]

In Vivo Studies
CEP-33779 has been evaluated in various animal models, demonstrating its therapeutic

potential.
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Disease Model Animal Dosage Key Findings

Colitis-Associated

Colorectal Cancer
Mouse

10, 30, 55 mg/kg, p.o.,

b.i.d.

Induced regression of

established tumors,

reduced angiogenesis

and tumor cell

proliferation.

Correlated with

inhibition of STAT3

and NF-κB activation.

[3][5][9]

Rheumatoid Arthritis

(CAIA & CIA models)
Mouse

10, 30, 55, 100 mg/kg,

p.o., b.i.d.

Reduced mean paw

edema and clinical

scores. Decreased

levels of pro-

inflammatory

cytokines (IL-1β, IL-6,

TNFα).[1][9][11]

Systemic Lupus

Erythematosus

(MRL/lpr mice)

Mouse 100 mg/kg, p.o.

Extended survival,

reduced

splenomegaly/lympho

megaly, and protected

against

glomerulonephritis.[4]

[9]

Prostate Cancer

(CWR22 xenograft)
Nude Mouse 30 mg/kg, p.o., b.i.d.

Resulted in tumor

stasis and partial

regressions.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of CEP-33779.

In Vitro Kinase Assay
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This assay measures the direct inhibitory effect of CEP-33779 on JAK family kinases.

In Vitro Kinase Assay Workflow

1. Coat 96-well plate with Neutravidin

2. Add biotinylated peptide substrate

3. Add assay mixture:
- HEPES buffer

- ATP
- MnCl2
- BSA

- CEP-33779 (various concentrations)

4. Add recombinant JAK enzyme (JAK1, JAK2, or JAK3)

5. Incubate for 20 minutes at room temperature

6. Add Eu-labeled anti-phosphotyrosine antibody

7. Incubate for 1 hour at room temperature

8. Add enhancement solution

9. Measure time-resolved fluorescence to determine phosphorylation

Click to download full resolution via product page
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Workflow for the in vitro JAK kinase inhibition assay.

Methodology Summary:

Plate Preparation: 96-well plates are coated with neutravidin, followed by a biotinylated

peptide substrate.[6][15]

Reaction Mixture: A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and

varying concentrations of CEP-33779 (dissolved in DMSO) is added to the wells.[6][15]

Enzyme Reaction: The reaction is initiated by adding recombinant human JAK1, JAK2, or

JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]

Detection: The amount of phosphorylated peptide is quantified by adding a Europium-labeled

anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is

then measured to determine the level of kinase activity.[6]

Data Analysis: IC50 values are calculated from the concentration-response curves.[6]

In Vivo Pharmacodynamic (PD) Assay in Xenograft
Models
This protocol is used to confirm the in vivo activity of CEP-33779 on its target in a tumor model.

Methodology Summary:

Model System: Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92)

to establish xenograft tumors.[6][9]

Dosing: Once tumors are established, mice are treated orally with CEP-33779 (e.g., 55

mg/kg) or a vehicle control (e.g., PEG400).[6][9]

Sample Collection: At specified time points after dosing (e.g., 2, 6, and 24 hours), animals

are euthanized, and plasma and tumor samples are collected.[6]

Protein Extraction: Tumor extracts are prepared using a lysis buffer supplemented with

protease and phosphatase inhibitors.[1][6]
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Western Blot Analysis: Equal amounts of protein from the tumor extracts are separated by

SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT

proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to

assess the extent of target inhibition.[1][6][9]

Synthesis
An efficient, multi-step synthesis for CEP-33779 has been developed, utilizing multiple

palladium coupling reactions in a convergent manner. This improved process was designed to

be scalable and avoids the need for chromatographic purification, which is a significant

advantage for large-scale production.[16]

Conclusion
CEP-33779 is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated

efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral

bioavailability and favorable pharmacokinetic profile further underscore its potential as a

therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in

this guide provide a solid foundation for researchers and drug development professionals

interested in exploring the therapeutic applications of CEP-33779 and other selective JAK2

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in
two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

2. CEP-33779 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. medkoo.com [medkoo.com]

4. caymanchem.com [caymanchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3132063/
https://www.medchemexpress.com/CEP-33779.html
https://www.selleckchem.com/products/cep33779.html
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.6b00311
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.medchemexpress.com/CEP-33779.html
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/product/b612251?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132063/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=9387
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=9387
https://www.medkoo.com/products/6081
https://www.caymanchem.com/product/16732/cep-33779
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. aacrjournals.org [aacrjournals.org]

6. medchemexpress.com [medchemexpress.com]

7. apexbt.com [apexbt.com]

8. biocompare.com [biocompare.com]

9. selleckchem.com [selleckchem.com]

10. CEP-33779 [myskinrecipes.com]

11. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease
in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and
sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

15. glpbio.com [glpbio.com]

16. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [CEP-33779: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612251#cep-33779-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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